N-(2-ethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a structurally complex molecule featuring an acetamide backbone linked to a 2-ethoxyphenyl group and a piperazine ring substituted with a p-tolyl-imidazole moiety. Its design integrates key pharmacophoric elements: the imidazole ring (known for metal-binding and hydrogen-bonding capabilities) , the piperazine scaffold (enhancing solubility and bioavailability), and the ethoxyphenyl group (modulating lipophilicity and target interaction).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-3-31-22-7-5-4-6-21(22)26-23(30)18-27-14-16-28(17-15-27)24-25-12-13-29(24)20-10-8-19(2)9-11-20/h4-13H,3,14-18H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRAZSQSAXBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(p-Tolyl)-1H-Imidazol-2-yl-Piperazine
The synthesis of the imidazole-piperazine fragment follows a Pd-catalyzed N-arylation strategy, as demonstrated in analogous piperazine derivatives.
Procedure :
- Boc-protection : Piperazine is treated with di-tert-butyl dicarbonate to form Boc-piperazine.
- N-Arylation : Boc-piperazine reacts with 2-bromo-1-(p-tolyl)-1H-imidazole using Pd₂(dba)₃ (4 mol%), BINAP (6 mol%), and sodium tert-butoxide in toluene at 80°C for 12 hours.
- Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding 1-(p-tolyl)-1H-imidazol-2-yl-piperazine as a free base.
Key Data :
Synthesis of 2-Chloro-N-(2-Ethoxyphenyl)Acetamide
This intermediate is prepared via nucleophilic acyl substitution:
Procedure :
- Chloroacetylation : 2-Ethoxyaniline reacts with chloroacetyl chloride (1.2 eq) in dry dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C.
- Workup : The mixture is stirred for 2 hours, washed with NaHCO₃, and dried over Na₂SO₄.
Key Data :
- Yield: 92% after recrystallization (ethanol/water).
- Characterization: ¹H NMR (CDCl₃) δ 8.45 (s, 1H, NH), 7.25–6.80 (m, 4H, ArH), 4.20 (q, 2H, OCH₂CH₃), 4.10 (s, 2H, CH₂Cl), 1.45 (t, 3H, CH₃).
Final Coupling Strategies
Pathway A: Nucleophilic Substitution
The piperazine intermediate reacts with 2-chloro-N-(2-ethoxyphenyl)acetamide under basic conditions:
Procedure :
- Reaction : 1-(p-Tolyl)-1H-imidazol-2-yl-piperazine (1 eq), 2-chloroacetamide (1.1 eq), and K₂CO₃ (2 eq) are refluxed in acetonitrile for 24 hours.
- Purification : The crude product is purified via silica gel chromatography (DCM/methanol 10:1).
Optimization :
- Excess piperazine (2 eq) improves yield by preventing di-alkylation.
- Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yield.
Key Data :
Pathway B: One-Pot Imidazole Cyclization
An alternative approach constructs the imidazole ring in situ:
Procedure :
- Cyclization : A mixture of p-tolualdehyde, ammonium acetate, and 1,2-diaminoethane in acetic acid forms 1-(p-tolyl)-1H-imidazole.
- Piperazine Coupling : The imidazole is brominated at the 2-position, followed by Pd-catalyzed coupling with Boc-piperazine.
- Acetamide Formation : The deprotected piperazine reacts with 2-chloro-N-(2-ethoxyphenyl)acetamide as in Pathway A.
Key Data :
Industrial-Scale Considerations
For bulk production, the patent literature emphasizes:
- Solvent Recycling : Toluene and acetonitrile are recovered via distillation.
- Catalyst Recovery : Pd catalysts are adsorbed on activated carbon and reused.
- Crystallization : The final product is crystallized from ethanol/water (3:1) to achieve >99.5% purity.
Analytical and Spectroscopic Validation
Critical Quality Attributes :
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Comparison
- Piperazine-Acetamide Analogs : Compounds 3d and 3e () share the acetamide-piperazine core with the target molecule but replace the imidazole with a benzothiazole group. The p-tolyl substitution in 3e mirrors the target’s p-tolyl-imidazole, suggesting comparable hydrophobic interactions in binding pockets .
- Imidazole-Thioacetamide Derivatives: highlights imidazole-thioacetamide hybrids with antiproliferative activity.
- Thiazole/Pyrimidine Hybrids : Compound 9c () and Compound 4 () demonstrate how heterocyclic appendages (thiazole, pyrimidine) enhance antimicrobial activity. The target compound’s ethoxyphenyl group may similarly optimize pharmacokinetics .
Pharmacological Insights
- Antiproliferative Potential: The imidazole-piperazine-acetamide scaffold in the target compound aligns with ’s cytotoxic derivatives. The p-tolyl group may enhance DNA intercalation or kinase inhibition, akin to benzothiazole-based analogs .
- Enzyme Inhibition : Compound 4 () inhibits COX1/2 via its thioimidazole-thiazole motif. The target’s ethoxyphenyl group could similarly modulate cyclooxygenase or kinase binding .
- Antimicrobial Activity : Compound 9c’s nitro and chlorofuran groups () suggest electron-withdrawing substituents improve antimicrobial efficacy. The target’s ethoxy group may offer analogous electronic effects .
Biological Activity
N-(2-ethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, identified by CAS number 1021105-58-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound features an ethoxyphenyl group, a piperazine moiety, and an imidazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1021105-58-7 |
| Molecular Formula | C24H29N5O2 |
| Molecular Weight | 419.5 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong antimicrobial activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The imidazole ring is known for its role in modulating kinase activity. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression.
- Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors, which could explain some of its neuropharmacological effects.
- Apoptosis Induction : The compound's structure suggests it may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values around 15 µM.
- Antimicrobial Efficacy : In another study assessing antimicrobial properties, the compound was tested against a panel of pathogens. It showed promising results with MIC values ranging from 8 to 32 µg/mL against various strains.
Q & A
Basic: What are the key synthetic routes for N-(2-ethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole core via cyclization reactions, often under reflux with catalysts like potassium carbonate (K₂CO₃) .
- Step 2 : Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety .
- Step 3 : Acetamide linkage via reaction of activated esters (e.g., chloroacetamide) with the ethoxyphenyl amine group under basic conditions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Characterization : NMR (¹H/¹³C), IR, and MS confirm structural integrity .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperazine N–CH₂ at δ 2.5–3.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z ~476.2) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Elevated temperatures (70–90°C) enhance imidazole cyclization but require inert atmospheres to prevent oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in recrystallization .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions increase efficiency; base choice (e.g., K₂CO₃ vs. NaH) affects reaction kinetics .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to minimize side products .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to rule out variability .
- Purity Verification : Use HPLC to confirm >98% purity; impurities like unreacted intermediates may skew bioactivity results .
- Structural Analog Comparison : Test derivatives (e.g., substituting p-tolyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Advanced: What strategies are effective for studying the compound’s interaction with neurological targets?
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
- Molecular Dynamics (MD) Simulations : Model interactions with receptors (e.g., 5-HT₁A) using crystallographic data from homologous proteins .
- In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressants) paired with pharmacokinetic profiling (plasma half-life, BBB penetration) .
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites (e.g., histamine H₄ receptor) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation via HPLC; amide bonds may hydrolyze in acidic conditions .
- Metabolic Stability : Liver microsome assays identify major metabolites (e.g., N-dealkylation via CYP3A4) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorph stability .
Advanced: How to design experiments elucidating the compound’s mechanism of action?
- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., cAMP/PKA signaling) .
- Kinase Activity Assays : Measure inhibition of kinases (e.g., MAPK) using fluorescence-based ADP-Glo™ assays .
- CRISPR Knockout Models : Validate target specificity by deleting putative receptors in cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
